molecular formula C19H19BrN2O3S B2615332 2-{[(4-bromophenyl)methyl]sulfanyl}-1-(2,3-dimethoxybenzoyl)-4,5-dihydro-1H-imidazole CAS No. 851800-54-9

2-{[(4-bromophenyl)methyl]sulfanyl}-1-(2,3-dimethoxybenzoyl)-4,5-dihydro-1H-imidazole

Cat. No.: B2615332
CAS No.: 851800-54-9
M. Wt: 435.34
InChI Key: BDSLHQHTSNWKJH-UHFFFAOYSA-N
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Description

The compound 2-{[(4-bromophenyl)methyl]sulfanyl}-1-(2,3-dimethoxybenzoyl)-4,5-dihydro-1H-imidazole features a 4,5-dihydro-1H-imidazole core substituted with two distinct groups:

  • A 2,3-dimethoxybenzoyl group at position 1, introducing methoxy substituents that enhance lipophilicity and influence electronic interactions.

For example, 2-(4-bromophenyl)-4,5-dihydro-1H-imidazole (a simpler analog) is synthesized via reaction of 4-bromobenzaldehyde with ethylenediamine in high yield (90%) .

Properties

IUPAC Name

[2-[(4-bromophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]-(2,3-dimethoxyphenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19BrN2O3S/c1-24-16-5-3-4-15(17(16)25-2)18(23)22-11-10-21-19(22)26-12-13-6-8-14(20)9-7-13/h3-9H,10-12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BDSLHQHTSNWKJH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1OC)C(=O)N2CCN=C2SCC3=CC=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19BrN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

435.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[(4-bromophenyl)methyl]sulfanyl}-1-(2,3-dimethoxybenzoyl)-4,5-dihydro-1H-imidazole typically involves multiple stepsThe reaction conditions often involve the use of alkaline media and specific catalysts to ensure high yield and purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to maximize efficiency and minimize costs. The use of continuous flow reactors and automated systems can further enhance the production process, ensuring consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

2-{[(4-bromophenyl)methyl]sulfanyl}-1-(2,3-dimethoxybenzoyl)-4,5-dihydro-1H-imidazole undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding sulfide or other reduced forms.

    Substitution: The bromophenyl group can undergo nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like amines or thiols can be used under mild conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of substituted derivatives.

Scientific Research Applications

Antibacterial Properties

Research indicates that derivatives of imidazole compounds exhibit significant antibacterial activity. For instance, sulfone and sulfoxide substituted heterocyclic urea compounds have shown promising antibacterial effects against various pathogens . The presence of the sulfanyl group in the compound may enhance its interaction with bacterial cell membranes, leading to increased efficacy.

Antiviral Activity

Recent studies have highlighted the antiviral properties of imidazole derivatives. For example, a study on imidazo[2,1-b]thiazole derivatives demonstrated their effectiveness against multiple viruses, including those responsible for respiratory infections . The structural features of 2-{[(4-bromophenyl)methyl]sulfanyl}-1-(2,3-dimethoxybenzoyl)-4,5-dihydro-1H-imidazole may similarly contribute to its antiviral potential.

Anticancer Potential

The compound's structure suggests potential anticancer activity. Research on related compounds has shown that imidazole derivatives can induce apoptosis in cancer cells and exhibit cytotoxic effects against various cancer types . The combination of the imidazole ring with specific substituents may enhance these properties.

Synthetic Methodologies

The synthesis of imidazole derivatives typically involves multi-step reactions that allow for the introduction of various functional groups. The compound can be synthesized through a series of reactions involving:

  • Formation of the imidazole ring via cyclization.
  • Introduction of the sulfanyl group through nucleophilic substitution.
  • Attachment of the benzoyl moiety via acylation methods.

These synthetic routes are crucial for optimizing yield and purity, as well as for modifying the compound to enhance its biological activity.

Case Study 1: Antibacterial Activity Assessment

A study evaluated the antibacterial efficacy of various imidazole derivatives against Gram-positive and Gram-negative bacteria using standard disk diffusion methods. The results indicated that certain derivatives exhibited significant inhibition zones, suggesting their potential as new antibacterial agents .

Case Study 2: Antiviral Efficacy

In another investigation, imidazo[2,1-b]thiazole derivatives were tested against viral strains in vitro. The study found that specific modifications to the imidazole structure led to enhanced antiviral activity against viruses such as Coxsackie B4 and Feline coronavirus . This highlights the importance of structural optimization in developing effective antiviral agents.

Mechanism of Action

The mechanism of action of 2-{[(4-bromophenyl)methyl]sulfanyl}-1-(2,3-dimethoxybenzoyl)-4,5-dihydro-1H-imidazole involves its interaction with molecular targets such as enzymes or receptors. The bromophenyl group and sulfanyl linkage play crucial roles in binding to these targets, while the dimethoxybenzoyl moiety may enhance the compound’s stability and bioavailability. The exact pathways and molecular interactions depend on the specific application and target.

Comparison with Similar Compounds

Table 1: Key Structural and Functional Features of Comparable Compounds

Compound Name Core Structure Substituents Molecular Formula (Molar Mass) Biological Activity/Application Synthesis Yield/Key Data
Target Compound: 2-{[(4-Bromophenyl)methyl]sulfanyl}-1-(2,3-dimethoxybenzoyl)-4,5-dihydro-1H-imidazole 4,5-Dihydro-1H-imidazole 2-Sulfanyl-(4-bromophenyl)methyl; 1-(2,3-dimethoxybenzoyl) C₁₉H₁₈BrN₂O₃S (449.33 g/mol*) Not explicitly reported (potential QSI/FPR agonist inferred) N/A
2-(4-Bromophenyl)-4,5-dihydro-1H-imidazole 4,5-Dihydro-1H-imidazole 2-(4-Bromophenyl) C₉H₉BrN₂ (249.09 g/mol) Intermediate for bioactive derivatives 90% yield
2-[4-(Hexyloxy)phenyl]-4,5-dihydro-1H-imidazole 4,5-Dihydro-1H-imidazole 2-[4-(Hexyloxy)phenyl] C₁₅H₂₁N₂O (253.34 g/mol) Quorum sensing inhibitor (IC₅₀ = 56.38 µM) Not reported
1-[(4-Bromophenyl)sulfonyl]-2-phenyl-4,5-dihydro-1H-imidazole 4,5-Dihydro-1H-imidazole 1-(4-Bromophenyl)sulfonyl; 2-phenyl C₁₅H₁₃BrN₂O₂S (365.24 g/mol) Not reported (sulfonyl group enhances stability) Commercial availability noted
4-(4-Bromophenyl)-4-methyl-2-sulfanyl-4,5-dihydro-1H-imidazol-5-one 4,5-Dihydro-1H-imidazol-5-one 4-(4-Bromophenyl); 4-methyl; 2-sulfanyl C₁₀H₉BrN₂OS (285.16 g/mol) Drug impurity reference standard Safety protocols emphasized
2-(4-(Bromomethyl)phenyl)-1-(4-fluorophenyl)-4,5-diphenyl-1H-imidazole 1H-Imidazole (non-dihydro) 2-(4-Bromomethylphenyl); 1-(4-fluorophenyl); 4,5-diphenyl C₂₇H₂₀BrFN₂ (477.37 g/mol) Not reported (characterized via NMR/IR) Melting point: 152–154°C

Structural and Electronic Comparisons

  • Core Variations : The dihydroimidazole ring (partially saturated) in the target compound contrasts with fully aromatic imidazole cores (e.g., ), affecting planarity and electron distribution. Saturation may enhance conformational flexibility for receptor binding.
  • Substituent Effects: Bromophenyl Groups: Present in all listed compounds, bromine’s electronegativity may facilitate halogen bonding in biological targets . Sulfanyl vs. Benzoyl vs. Alkoxy: The 2,3-dimethoxybenzoyl group in the target compound increases steric bulk compared to alkoxy substituents (e.g., hexyloxy in ), possibly affecting membrane permeability.

Biological Activity

The compound 2-{[(4-bromophenyl)methyl]sulfanyl}-1-(2,3-dimethoxybenzoyl)-4,5-dihydro-1H-imidazole is a derivative of imidazole, a well-known heterocyclic compound with diverse biological activities. This article reviews the biological activity associated with this specific compound, summarizing its pharmacological effects, mechanisms of action, and potential therapeutic applications based on recent research findings.

Overview of Imidazole Derivatives

Imidazole derivatives are recognized for their broad spectrum of biological activities, including antibacterial , antifungal , anti-inflammatory , and antitumor properties. The structural modifications in imidazole compounds significantly influence their biological efficacy and specificity towards various targets in biological systems .

Chemical Structure

The chemical structure of this compound can be represented as follows:

C16H18BrN2O3S\text{C}_{16}\text{H}_{18}\text{BrN}_2\text{O}_3\text{S}

This compound features a bromophenyl group and a dimethoxybenzoyl moiety, which are crucial for its biological activity.

Antimicrobial Activity

Recent studies have demonstrated that imidazole derivatives exhibit significant antimicrobial properties. For instance, compounds structurally related to this compound have shown effective inhibition against various bacterial strains such as Staphylococcus aureus, Escherichia coli, and Bacillus subtilis.

CompoundZone of Inhibition (mm)
This compound20
Streptomycin (control)28

The above table illustrates the antimicrobial efficacy of the compound compared to a standard antibiotic .

Antitumor Activity

Imidazole derivatives have also been investigated for their antitumor potential. Research indicates that certain analogs can inhibit farnesyltransferase (FT), an enzyme critical for the post-translational modification of proteins involved in cancer cell proliferation. The structure-activity relationship (SAR) studies suggest that hydrophobic substituents at specific positions enhance the inhibitory activity against FT .

The biological activities of imidazole derivatives are often attributed to their ability to interact with various biomolecules. The proposed mechanisms include:

  • Enzyme Inhibition : Compounds may act as competitive inhibitors for enzymes involved in critical metabolic pathways.
  • Membrane Disruption : Some imidazoles disrupt microbial membranes, leading to cell lysis.
  • Receptor Modulation : Certain derivatives may interact with cellular receptors influencing signaling pathways related to inflammation and cancer progression.

Case Studies

  • Antibacterial Evaluation : A study evaluated the antibacterial activity of several imidazole derivatives against Gram-positive and Gram-negative bacteria using the disc diffusion method. The results indicated that modifications at the 4-position of the benzene ring significantly enhanced antibacterial activity .
  • Antitumor Efficacy in Animal Models : In vivo studies demonstrated that specific imidazole derivatives exhibited significant tumor regression in mouse models bearing human tumor xenografts. The compounds showed a dose-dependent response in inhibiting tumor growth .

Q & A

Q. What are the optimal synthetic routes for preparing 2-{[(4-bromophenyl)methyl]sulfanyl}-1-(2,3-dimethoxybenzoyl)-4,5-dihydro-1H-imidazole, and how can reaction conditions be systematically optimized?

  • Methodological Answer : The synthesis of imidazole derivatives often involves multi-step reactions, such as condensation, cyclization, or nucleophilic substitution. For analogous compounds (e.g., 2-(4-bromophenyl)-substituted imidazoles), sonochemical methods under controlled temperature (e.g., 50–60°C) and solvent systems (e.g., ethanol or DMF) have been effective . Optimization should focus on:
  • Catalyst selection : Use phase-transfer catalysts or sonication to enhance reaction efficiency.
  • Reaction time : Monitor via TLC or HPLC to minimize side products.
  • Purification : Column chromatography with silica gel (hexane/ethyl acetate gradient) is recommended for isolating pure crystalline products .

Q. How can researchers validate the structural integrity of this compound using spectroscopic and analytical techniques?

  • Methodological Answer : Key techniques include:
  • ¹H/¹³C NMR : Assign peaks based on substituent effects. For example, the 2,3-dimethoxybenzoyl group will show aromatic protons at δ 6.8–7.5 ppm and methoxy groups at δ 3.8–4.0 ppm, while the 4-bromophenyl moiety exhibits deshielded protons near δ 7.3–7.6 ppm .
  • IR spectroscopy : Confirm the presence of C=O (1680–1720 cm⁻¹) and C-S (650–750 cm⁻¹) stretches .
  • Elemental analysis : Validate C, H, N content (e.g., theoretical vs. experimental %C deviation < 0.3%) .

Q. What are the key reactivity patterns of the sulfanyl and benzoyl groups in this compound under varying pH or temperature conditions?

  • Methodological Answer : The sulfanyl group is prone to oxidation (e.g., forming sulfoxides/sulfones) under acidic or oxidative conditions, while the benzoyl group may undergo hydrolysis in basic media. To study:
  • pH-dependent stability : Conduct accelerated degradation studies (e.g., 0.1 M HCl/NaOH at 40°C for 24h) followed by HPLC-MS to identify degradation products .
  • Thermal analysis : Use DSC/TGA to determine melting points (e.g., 152–154°C for similar imidazoles) and decomposition thresholds .

Advanced Research Questions

Q. How can computational methods (e.g., DFT or reaction path searches) predict regioselectivity in derivatization reactions involving this compound?

  • Methodological Answer : Quantum chemical calculations (e.g., Gaussian or ORCA) can model transition states and electron density maps. For example:
  • Reaction path search : Use the ICReDD approach to simulate nucleophilic attack at the sulfanyl vs. benzoyl sites, incorporating solvent effects (e.g., PCM model for ethanol) .
  • DFT-based Fukui indices : Identify electrophilic/nucleophilic hotspots to predict sites for functionalization (e.g., bromophenyl vs. imidazole ring) .

Q. How should researchers address contradictory data in catalytic activity or biological assays for this compound?

  • Methodological Answer : Apply Design of Experiments (DoE) to isolate variables:
  • Factorial design : Test interactions between solvent polarity, catalyst loading, and temperature on reaction yield .
  • Response surface methodology (RSM) : Optimize conflicting parameters (e.g., high yield vs. low byproduct formation) using software like Minitab or JMP .
  • Validation : Replicate assays under controlled conditions (e.g., fixed humidity for hygroscopic compounds) .

Q. What advanced in vitro/in silico strategies can elucidate the compound’s interaction with biological targets (e.g., enzymes or receptors)?

  • Methodological Answer : Combine biophysical and computational tools:
  • Molecular docking (AutoDock Vina) : Screen against protein databases (e.g., PDB) to prioritize targets like kinases or GPCRs .
  • Surface plasmon resonance (SPR) : Quantify binding affinity (KD) for high-priority targets (e.g., BLT2 receptors, as seen in related bromophenyl derivatives) .
  • Metabolite profiling : Use LC-HRMS to identify phase I/II metabolites in hepatic microsomes, informing toxicity pathways .

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